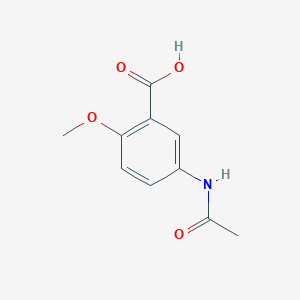

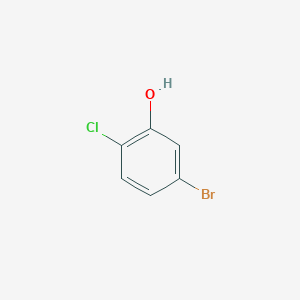

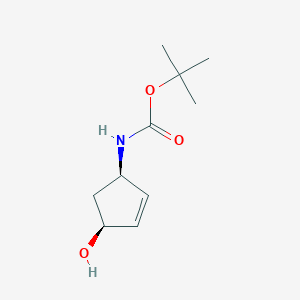

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate

説明

Synthesis Analysis

The synthesis of related compounds involves several key steps including enantioselective synthesis, iodolactamization, and reactions with organometallics to yield protected hydroxylamines. For example, the efficient enantioselective synthesis of a structurally related compound using iodolactamization as a crucial step is highlighted in the literature (Campbell et al., 2009). Another study demonstrates the preparation of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate as an intermediate for the enantioselective synthesis of carbocyclic analogues of nucleotides (Ober et al., 2004).

Molecular Structure Analysis

The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate confirms the relative substitution of the cyclopentane ring, which is crucial for its synthetic applications (Ober et al., 2004). This structural insight is vital for understanding the compound's reactivity and potential for further modifications.

Chemical Reactions and Properties

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate and its analogs undergo various chemical transformations, including reactions with organometallics to give protected hydroxylamines and further transformations to yield biologically active compounds (Guinchard et al., 2005). These reactions highlight the compound's versatility as a building block in organic synthesis.

科学的研究の応用

Decomposition and Environmental Remediation

Decomposition of Methyl Tert-Butyl Ether (MTBE)

One study reviews the application of radio frequency (RF) plasma reactors for decomposing air toxics, including MTBE, a compound structurally related to tert-butyl carbamates. The study demonstrates the potential of RF plasma reactors in decomposing and converting MTBE into simpler molecules, indicating a pathway for environmental remediation of ether compounds (L. Hsieh et al., 2011).

Biodegradation and Fate in Environmental Media

Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE)

Similar to MTBE, the biodegradation and fate of ETBE in soil and groundwater are detailed, highlighting the microbial ability to degrade these compounds under various conditions. This suggests that tert-butyl carbamates could potentially be subject to microbial degradation, impacting their environmental persistence and fate (S. Thornton et al., 2020).

Membrane Technology for Purification

Application of Polymer Membranes for Fuel Additive Purification

Research on polymer membranes for separating methanol/MTBE mixtures offers insights into the purification processes relevant to tert-butyl compounds. Such technologies could be applicable to the separation and purification of tert-butyl carbamates in industrial applications (A. Pulyalina et al., 2020).

Safety And Hazards

特性

IUPAC Name |

tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWUTEZECIYOCW-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B68850.png)

![Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate](/img/structure/B68857.png)

![(2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide](/img/structure/B68861.png)

![Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate](/img/structure/B68868.png)